Biotin-PEG5-Amin

Übersicht

Beschreibung

Biotin-PEG5-Amine: is a compound that combines biotin, a vitamin known for its strong binding affinity to avidin and streptavidin, with a polyethylene glycol (PEG) spacer and an amine group. This compound is widely used in biochemical and pharmaceutical research due to its ability to enhance the solubility and stability of biotinylated molecules .

Wissenschaftliche Forschungsanwendungen

Chemistry: Biotin-PEG5-Amine is used in the synthesis of biotinylated compounds, which are essential for various biochemical assays and affinity purification techniques .

Biology: In biological research, Biotin-PEG5-Amine is used for labeling proteins, nucleic acids, and other biomolecules. This labeling facilitates the detection, isolation, and analysis of these molecules .

Medicine: Biotin-PEG5-Amine is employed in the development of drug delivery systems, particularly in the creation of biotinylated nanoparticles and micelles for targeted drug delivery .

Industry: In industrial applications, Biotin-PEG5-Amine is used in the production of diagnostic kits and biosensors. Its strong binding affinity to avidin and streptavidin makes it ideal for use in various detection systems .

Wirkmechanismus

Target of Action

Biotin-PEG5-Amine is a biotin-labeled, PEG-based PROTAC linker . The primary targets of this compound are the proteins that interact with biotin and the E3 ubiquitin ligase . The E3 ubiquitin ligase is a part of the ubiquitin-proteasome system, which is responsible for protein degradation within the cell .

Mode of Action

Biotin-PEG5-Amine, as a PROTAC linker, contains two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . This compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

Biotin, a component of Biotin-PEG5-Amine, is necessary for the proper functioning of enzymes that transport carboxyl units and fix carbon dioxide . It is required for various metabolic functions, including gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and catabolism of branched-chain amino acids .

Pharmacokinetics

As a protac linker, it is designed to enhance the cellular uptake, and thus the bioavailability, of the attached drug molecule .

Result of Action

The result of Biotin-PEG5-Amine’s action is the selective degradation of target proteins . This can lead to changes in cellular processes and pathways, depending on the specific proteins targeted.

Action Environment

The action of Biotin-PEG5-Amine, like all PROTACs, occurs intracellularly . Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

Biotin-PEG5-Amine is a biotin-labeled, PEG-based PROTAC linker . It can be used in the synthesis of PROTACs , which are molecules designed to degrade specific proteins within cells . The biotin part of Biotin-PEG5-Amine has a strong binding affinity with avidin, a protein found in egg whites, and streptavidin, a protein derived from a bacterium . The PEG part of the compound increases the hydrophilicity of the molecules, making them more soluble in water .

Cellular Effects

Biotin-PEG5-Amine has been shown to have effects on various types of cells. For instance, it has been used for the biotinylation reaction of polymeric worm micelles for easy targeting and drug transfer to cells . This suggests that Biotin-PEG5-Amine can influence cell function by facilitating the delivery of drugs or other substances to cells.

Molecular Mechanism

The molecular mechanism of Biotin-PEG5-Amine involves its role as a PROTAC linker . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein . Biotin-PEG5-Amine, as a part of the PROTAC molecule, plays a crucial role in this process.

Temporal Effects in Laboratory Settings

The PEG part of the compound is known to increase the stability of the molecules it is attached to . This suggests that Biotin-PEG5-Amine could have long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of Biotin-PEG5-Amine in animal models

Metabolic Pathways

Biotin, one component of the compound, is known to act as a coenzyme in the metabolism of fatty acids, amino acids, and carbohydrates .

Transport and Distribution

The biotin component of the compound is known to have a high binding affinity with avidin and streptavidin , suggesting that these proteins could potentially play a role in the transport and distribution of Biotin-PEG5-Amine.

Subcellular Localization

Given its role in the synthesis of PROTACs , it is likely that this compound is found in the cytoplasm where protein degradation processes occur.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Biotin-PEG5-Amine is synthesized through a series of chemical reactions that involve the conjugation of biotin with a PEG spacer and an amine group. The process typically starts with the activation of biotin using a coupling reagent such as N-hydroxysuccinimide (NHS). The activated biotin is then reacted with a PEG derivative that contains an amine group, resulting in the formation of Biotin-PEG5-Amine .

Industrial Production Methods: In industrial settings, the production of Biotin-PEG5-Amine involves large-scale synthesis using automated reactors and purification systems. The process includes the precise control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The final product is purified using techniques like chromatography and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions: Biotin-PEG5-Amine undergoes various chemical reactions, including:

Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Conjugation Reactions: The biotin moiety can form strong non-covalent bonds with avidin or streptavidin, which are commonly used in biochemical assays.

Common Reagents and Conditions:

N-Hydroxysuccinimide (NHS): Used for activating biotin.

Carbodiimides: Used for coupling reactions.

Aqueous Buffers: Maintain the pH during reactions.

Major Products Formed:

Biotinylated Proteins: Formed when Biotin-PEG5-Amine reacts with proteins containing carboxyl groups.

Biotinylated Micelles: Used for targeted drug delivery.

Vergleich Mit ähnlichen Verbindungen

Biotin-PEG3-Amine: Similar structure but with a shorter PEG spacer.

Biotin-PEG10-Amine: Similar structure but with a longer PEG spacer.

Biotin-PEG5-Carboxyl: Contains a carboxyl group instead of an amine group.

Uniqueness: Biotin-PEG5-Amine is unique due to its optimal PEG spacer length, which provides a balance between solubility and stability. The amine group allows for versatile conjugation with various biomolecules, making it highly useful in a wide range of applications .

Biologische Aktivität

Biotin-PEG5-Amine is a bioconjugate that combines biotin with a polyethylene glycol (PEG) linker, specifically designed to enhance the delivery and efficacy of therapeutic agents in biological systems. This compound has garnered attention due to its ability to improve cellular uptake and targeting, particularly in cancer therapy and drug delivery systems.

Biotin-PEG5-Amine functions primarily through its interaction with biotin receptors, which are overexpressed in certain cell types, including cancer cells. This selective binding allows for targeted delivery of therapeutic agents conjugated to this linker, enhancing their biological activity.

- Enhanced Cellular Uptake : The biotin moiety facilitates receptor-mediated endocytosis, leading to increased intracellular concentrations of the drug.

- Improved Stability : The PEG component contributes to the stability of the conjugate in biological fluids, reducing degradation and clearance rates.

Case Studies

- Anticancer Activity : In a study involving Ru-1@TPP-PEG-biotin nanoparticles, the combination therapy demonstrated enhanced anticancer efficacy against HepG2 and MCF-7 cell lines. The IC₅₀ values were significantly lower for the biotin-conjugated formulations compared to non-conjugated counterparts, indicating superior effectiveness in targeting cancer cells .

- Protein Delivery : Research comparing biotin-PEG conjugates with traditional PEGylation showed that biotinylation significantly improved the intracellular delivery of anionic proteins like bovine serum albumin (BSA). The study reported that Bio-PEG-BSA exhibited enhanced tissue penetration and cellular uptake compared to both PEG-BSA and unmodified BSA .

Table 1: IC₅₀ Values of Various Formulations in HepG2 Cells

| Formulation | IC₅₀ (µM) |

|---|---|

| Ru-1 | 3.20 |

| TPP-PEG-biotin | 2.10 |

| Ru-1@TPP-PEG-biotin | 1.55 |

This table illustrates the enhanced anticancer activity of the Ru-1@TPP-PEG-biotin formulation compared to its individual components.

Table 2: Comparison of Cellular Uptake between Biotinylated and Non-Biotinylated Proteins

| Protein Type | Uptake Efficiency (%) | Tissue Penetration (mm) |

|---|---|---|

| BSA | 15 | 0.5 |

| PEG-BSA | 10 | 0.3 |

| Bio-PEG-BSA | 30 | 0.7 |

The data indicates that biotinylation significantly enhances both uptake efficiency and tissue penetration of therapeutic proteins.

Eigenschaften

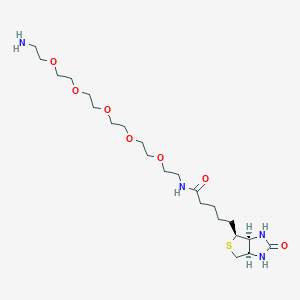

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42N4O7S/c23-5-7-29-9-11-31-13-15-33-16-14-32-12-10-30-8-6-24-20(27)4-2-1-3-19-21-18(17-34-19)25-22(28)26-21/h18-19,21H,1-17,23H2,(H,24,27)(H2,25,26,28)/t18-,19-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKYZTMBWRTPIJ-ZJOUEHCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.